molecular formula C14H12F2N2O3 B2391340 1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904131-92-5

1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Katalognummer B2391340
CAS-Nummer: 1904131-92-5
Molekulargewicht: 294.258
InChI-Schlüssel: ANMPFYNEKPGDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that is used to treat type 2 diabetes. Dapagliflozin works by blocking the reabsorption of glucose in the kidneys, which leads to increased glucose excretion in the urine. This mechanism of action makes Dapagliflozin a promising drug for the treatment of type 2 diabetes, as it helps to lower blood glucose levels without causing hypoglycemia.

Wirkmechanismus

Dapagliflozin works by inhibiting the 1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione transporter in the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, Dapagliflozin increases the amount of glucose excreted in the urine, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects beyond its glucose-lowering effects. These include reductions in blood pressure, body weight, and inflammation. Dapagliflozin has also been shown to have positive effects on cardiovascular health, including reductions in the risk of heart failure and cardiovascular death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Dapagliflozin in lab experiments is its well-understood mechanism of action, which allows for precise and targeted studies. Additionally, Dapagliflozin has been extensively studied in clinical trials, providing a wealth of data on its safety and efficacy. However, one limitation of Dapagliflozin in lab experiments is that it is a relatively new drug, and its long-term effects on health are not yet fully understood.

Zukünftige Richtungen

There are a number of potential future directions for research on Dapagliflozin. One area of interest is the drug's effects on the gut microbiome, which has been shown to play an important role in metabolic health. Additionally, there is interest in exploring the use of Dapagliflozin in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Finally, there is ongoing research on the potential cardiovascular benefits of Dapagliflozin, including its effects on heart failure and atherosclerosis.

Synthesemethoden

Dapagliflozin is synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2,5-dimethylpyrrole-1-carboxylic acid. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

Dapagliflozin has been extensively studied in clinical trials and has been shown to be effective in lowering blood glucose levels in patients with type 2 diabetes. In addition to its glucose-lowering effects, Dapagliflozin has also been shown to have beneficial effects on blood pressure, body weight, and cardiovascular health.

Eigenschaften

IUPAC Name

1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-10-2-1-8(5-11(10)16)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPFYNEKPGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.